molecular formula C15H23N3O B2546601 N-(Methylpropyl)(4-phenylpiperazinyl)formamide CAS No. 1022356-82-6

N-(Methylpropyl)(4-phenylpiperazinyl)formamide

Cat. No.: B2546601
CAS No.: 1022356-82-6
M. Wt: 261.369
InChI Key: BOWSDFBDOFSRHG-UHFFFAOYSA-N
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Description

N-(Methylpropyl)(4-phenylpiperazinyl)formamide is a useful research compound. Its molecular formula is C15H23N3O and its molecular weight is 261.369. The purity is usually 95%.
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Scientific Research Applications

N-Formylation of Amines

N-formylation of amines is a key process in organic synthesis, enabling the formation of formamides, which are valuable intermediates in the production of pharmaceuticals and agrochemicals. A notable method involves the aerobic oxidation of methanol over supported gold nanoparticles, presenting a highly efficient pathway to achieve formamide selectivity of 90%. This process generates methyl formate in situ, which then reacts with amines to produce the desired formamides (Ishida & Haruta, 2009).

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

Research has explored the synthesis of various N-1-substituted-5-aminopyrazoles, including derivatives with the N-1-phenyl group, utilizing novel Vilsmeier agents synthesized from formamide. This method highlights the versatility of formamides in synthesizing pyrazolo[3,4-d]pyrimidine, N-(1H-pyrazol-5-yl)formamide, or N-(1H-pyrazol-5-yl)formamidine derivatives, showcasing the potential for creating new compounds for potential pharmaceutical applications (Chang et al., 2013).

Chemistry and Biological Activity of Formamidine Pesticides

The formamidines represent a unique class of acaricide-insecticides with novel modes of action. While not directly linked to N-(Methylpropyl)(4-phenylpiperazinyl)formamide, understanding the broader category of formamidines, such as chlordimeform and amitraz, reveals the importance of formamide derivatives in developing pesticides. These compounds exhibit a wide range of biological activities and have specific toxicological profiles against pests while generally being safe for non-target species (Hollingworth, 1976).

Development of Thermoplastic Starch Plasticizers

Research into bio-based plasticizers for thermoplastic starch (TPS) has identified N-(2-Hydroxypropyl)formamide and N-(2-hydroxyethyl)-N-methylformamide as promising candidates. These compounds, due to their ability to form hydrogen bonds with starch, facilitate the disruption of starch granules, resulting in homogenous materials with improved mechanical properties and water resistance. This application demonstrates the potential of formamide derivatives in the development of sustainable materials (Dai et al., 2010).

Conformational Analysis in Model Peptides

The study of formamide and its derivatives' stable conformations provides insights into peptide chemistry. Computational analysis using the EPEN/2-model reveals the impact of formamide derivatives on the stable conformations of model peptides, aligning with experimental results in unpolar solvents. This research underscores the relevance of formamide derivatives in understanding peptide structure and dynamics (Walther, 1987).

Safety and Hazards

The safety and hazards associated with N-(Methylpropyl)(4-phenylpiperazinyl)formamide are not detailed in the search results. It is recommended to refer to the relevant Safety Data Sheet (SDS) for comprehensive safety and handling information .

Properties

IUPAC Name

N-butan-2-yl-4-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c1-3-13(2)16-15(19)18-11-9-17(10-12-18)14-7-5-4-6-8-14/h4-8,13H,3,9-12H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOWSDFBDOFSRHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)N1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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